(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: is a synthetic organic compound with a complex structure that includes a triazole ring, an azetidine ring, and a benzothiazole moiety
Mechanism of Action
Target of Action
Compounds containing 1,2,3-triazole and benzothiazole moieties have been reported to exhibit a broad range of biological activities .
Biochemical Pathways
Compounds containing a 1,2,3-triazole moiety have been reported to have promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the formation of the azetidine ring through nucleophilic substitution. The benzothiazole moiety is then introduced via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen or sulfonyl groups to the benzothiazole ring.
Scientific Research Applications
Chemistry: In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology.
Comparison with Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound shares the benzotriazole moiety and is used as a UV absorber in industrial applications.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative used for its photostabilizing properties.
Uniqueness: What sets (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone apart is its combination of the triazole, azetidine, and benzothiazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-2-14-18-12-4-3-10(7-13(12)22-14)15(21)19-8-11(9-19)20-16-5-6-17-20/h3-7,11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQAGOYDVBXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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